Manidipine

Description

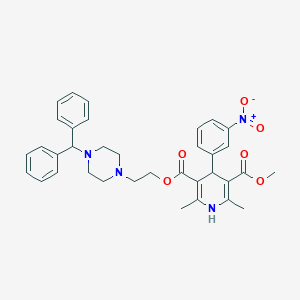

Structure

3D Structure

Properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89226-75-5 (di-hydrochloride) | |

| Record name | Manidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043745 | |

| Record name | Manidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1mg/mL | |

| Record name | Manidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

89226-50-6 | |

| Record name | Manidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Manidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Manidipine's Dual Mechanism of Action on L-type and T-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, exhibits a unique pharmacological profile characterized by its potent and sustained antihypertensive effects. This is largely attributed to its dual mechanism of action, involving the inhibition of both L-type and T-type voltage-gated calcium channels. This guide provides a comprehensive technical overview of this compound's interaction with these channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways to support advanced research and drug development.

Introduction

This compound is a lipophilic dihydropyridine derivative used in the clinical management of hypertension.[1] Unlike first-generation dihydropyridines, which primarily target L-type calcium channels, this compound's additional blockade of T-type calcium channels confers a distinct therapeutic advantage, including enhanced vascular selectivity and notable renal protective effects.[2][3] Understanding the intricacies of its interaction with both channel types at a molecular level is paramount for the development of next-generation calcium channel blockers with improved efficacy and safety profiles.

Core Mechanism of Action

This compound exerts its vasodilatory effects by binding to voltage-dependent L-type and T-type calcium channels on vascular smooth muscle cells.[4] This binding inhibits the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration results in smooth muscle relaxation, leading to vasodilation and a subsequent decrease in blood pressure.[4]

L-type Calcium Channel Inhibition

This compound demonstrates a high affinity for L-type calcium channels (Cav1.2), which are abundant in vascular smooth muscle. The blockade of these channels is voltage-dependent, with this compound exhibiting a higher potency when the cell membrane is depolarized. This characteristic contributes to its vascular selectivity, as smooth muscle cells in hypertensive states have a more depolarized resting membrane potential.

T-type Calcium Channel Inhibition

A key differentiator for this compound is its ability to also block T-type calcium channels. Studies have shown that this compound inhibits all three subtypes of the T-type channel family: Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).[5] T-type calcium channels are prevalent in the renal vasculature, particularly in the efferent arterioles.[2] Their blockade by this compound contributes to its renal-protective effects by reducing intraglomerular pressure.[3]

Quantitative Data on this compound's Potency

The following tables summarize the available quantitative data on the inhibitory potency of this compound against L-type and T-type calcium channels.

| L-type Calcium Channels | |||

| Channel Type | Cell Type | Experimental Condition | IC50 |

| Native L-type | Guinea-pig ventricular cells | Holding potential: -37 mV | 2.6 nM[6] |

| Native L-type | Guinea-pig ventricular cells | Holding potential: -78 mV | 400 nM[6] |

| Recombinant rabbit L-type (α1Cα2/δβ1a) | Xenopus oocytes | Not specified | 2.6 nM[7] |

| T-type Calcium Channels | ||

| Channel Subtype | Cell Type | IC50 |

| Recombinant human T-type (α1H) | Xenopus oocytes | 2.6 nM[7] |

| Cav3.1 (α1G), Cav3.2 (α1H), Cav3.3 (α1I) | Xenopus oocytes | Blockade confirmed, specific IC50 values not provided in the study.[5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effect of this compound on ionic currents through L-type calcium channels in isolated cells.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from guinea pig hearts.

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3.5–5 MΩ when filled with the internal solution.

-

Internal Solution Composition (in mmol/L): 100 Cs-methanesulfonate, 40 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.75 MgCl2, adjusted to pH 7.2 with CsOH.

-

External Solution Composition (in mmol/L): 140 NaCl, 6 KCl, 10 glucose, 10 HEPES, 1.5 MgCl2, 1 CaCl2, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -40 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

-

Perfuse the cell with the external solution containing varying concentrations of this compound.

-

Record the resulting inhibition of the calcium current to determine the IC50 value.

-

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is utilized to study the effect of this compound on heterologously expressed L-type and T-type calcium channel subtypes.

Methodology:

-

Oocyte Preparation: Surgically remove and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Microinject oocytes with cRNA encoding the specific calcium channel subunits (e.g., α1, β, and α2δ for L-type; α1 for T-type). Incubate for 2-3 days to allow for channel expression.

-

Electrode Preparation: Pull two microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance should be between 0.5-1.5 MΩ.

-

Recording Chamber: Place the oocyte in a recording chamber continuously perfused with a bathing solution.

-

Electrode Impalement: Impale the oocyte with both the voltage-sensing and current-injecting electrodes.

-

Voltage Clamp: Clamp the oocyte membrane at a holding potential (e.g., -80 mV).

-

Current Elicitation: Apply a series of depolarizing voltage steps to activate the expressed calcium channels and record the resulting currents.

-

Drug Application: Perfuse the oocyte with the bathing solution containing different concentrations of this compound.

-

Data Analysis: Measure the reduction in current amplitude at each this compound concentration to construct a dose-response curve and determine the IC50.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound's inhibitory action on calcium channels.

Caption: Workflow for whole-cell patch-clamp experiments.

Caption: Experimental workflow for two-microelectrode voltage-clamp in Xenopus oocytes.

Conclusion

This compound's dual blockade of L-type and T-type calcium channels underlies its effective antihypertensive properties and contributes to its favorable clinical profile, particularly its renal-protective effects. The voltage-dependent nature of its interaction with L-type channels provides a degree of vascular selectivity. Further research, particularly to elucidate the precise binding affinities and kinetics of this compound with individual T-type calcium channel subtypes, will be instrumental in guiding the rational design of future antihypertensive therapies with enhanced specificity and reduced side-effect profiles. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of this compound and other calcium channel modulators.

References

- 1. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage-dependent modulation of L-type Ca2+ current by this compound in guinea-pig heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Manidipine

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of manidipine, a third-generation dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Properties of this compound

This compound is a lipophilic diarylmethane and a dihydropyridine derivative.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [2] |

| Chemical Formula | C₃₅H₃₈N₄O₆ | [2][3] |

| Molecular Weight | 610.711 g/mol | [2][3][4] |

| CAS Number | 89226-50-6 | [2][5] |

| Appearance | Light Yellow Crystalline Solid | [1] |

| Solubility | <1mg/mL in water; ≥ 61.1mg/mL in DMSO | [2][5] |

| Melting Point | 123.2-127.8 °C (for free base) | [6] |

| IC₅₀ | 2.6 nM (in guinea-pig ventricular cells) | [1][7] |

Synthesis Pathway of this compound

The synthesis of this compound is accomplished through a multi-step process that culminates in a version of the Hantzsch dihydropyridine synthesis. The overall pathway involves the preparation of two key fragments which are then condensed to form the final dihydropyridine ring system.

The synthesis begins with the preparation of the side chain, 2-(4-benzhydrylpiperazin-1-yl)ethanol. This is achieved by the alkylation of N-(2-hydroxyethyl)piperazine with benzhydryl bromide.[3] This alcohol is then acylated using diketene to form 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[3][6]

The final and crucial step is the Hantzsch condensation reaction. In this step, the prepared acetoacetate intermediate is reacted with 3-nitrobenzaldehyde and methyl 3-aminocrotonate.[3][8] This three-component reaction forms the 1,4-dihydropyridine core of the this compound molecule. The resulting this compound free base can then be converted to its dihydrochloride salt for pharmaceutical use.[6][8]

Experimental Protocols

The following protocols are based on procedures outlined in cited patents for the synthesis of this compound and its hydrochloride salt.[6][8]

Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate (Intermediate I2)

-

Preparation of 1-benzhydryl-4-(2-hydroxyethyl)piperazine (Intermediate I1): This intermediate is typically prepared first. N-hydroxyethyl piperazine is reacted with diphenylmethyl chloride (benzhydryl chloride) in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction is typically carried out at a temperature of 20-30 °C for 1.5-4 hours.[8]

-

Acylation: The prepared 1-benzhydryl-4-(2-hydroxyethyl)piperazine is dissolved in an appropriate solvent. A catalyst such as 4-dimethylaminopyridine (DMAP) is added.[8]

-

Diketene is then added to the mixture to perform the acylation reaction.[8]

-

After the reaction is complete, the mixture is washed with a diluted alkaline solution, dried, and concentrated to yield the oily product, 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[6][8]

Step 2: Synthesis of this compound (Hantzsch Reaction)

-

Reaction Setup: In a reaction flask, combine 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate (e.g., 75.9 mmol), m-nitrobenzaldehyde (e.g., 75.7 mmol), and methyl 3-aminocrotonate (e.g., 75.8 mmol).[8]

-

Solvent Addition: Add isopropanol as the solvent (e.g., 300 ml).[8]

-

Reaction Conditions: Heat the mixture under stirring to 75-85 °C and maintain the reaction for 6-20 hours (a specific example cites 16 hours).[8]

-

Work-up: After the reaction is complete, concentrate the solution under reduced pressure. Dissolve the residue in ethyl acetate.[8]

-

Purification: Wash the ethyl acetate solution with warm water (50-60 °C). Dry the organic layer and concentrate it under reduced pressure to obtain this compound free base.[8] A crystallization step using a mixed solvent system (e.g., methyl acetate/isopropyl ether/n-hexane) can be employed for further purification.[6]

Step 3: Preparation of this compound Dihydrochloride

-

Salt Formation: Dissolve the purified this compound free base in a suitable solvent like methanol.[6]

-

Add a solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) to adjust the pH to 1-2.[6] The molar ratio of this compound to HCl should be approximately 1:2.0-2.2.[8]

-

Crystallization and Isolation: Stir the solution to allow the hydrochloride salt to crystallize and precipitate.

-

Filter the solid product, and recrystallize it from a solvent such as 95% methanol.[6]

-

Dry the final product to obtain this compound dihydrochloride.

Mechanism of Action: Signaling Pathway

This compound functions as a calcium channel antagonist, primarily targeting voltage-dependent L-type and T-type calcium channels on vascular smooth muscle cells.[2][9][10] The contraction of these cells is a key factor in regulating blood pressure.

The process begins when an agonist (e.g., angiotensin II) binds to a Gq protein-coupled receptor on the cell membrane. This activates a signaling cascade that leads to the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum.[2][9] This initial calcium release triggers the opening of voltage-dependent calcium channels, allowing a larger influx of extracellular Ca²⁺ into the cell.[2][9] The increased intracellular calcium concentration leads to the activation of downstream pathways that result in muscle contraction and vasoconstriction, thereby increasing blood pressure.[10]

This compound exerts its antihypertensive effect by binding to these L-type and T-type calcium channels, effectively blocking the influx of extracellular calcium.[9][10] This inhibition prevents the sustained contraction of vascular smooth muscle, leading to vasodilation (relaxation of the blood vessels).[2][9] The resulting decrease in peripheral vascular resistance leads to a reduction in blood pressure.[10] this compound shows high selectivity for vascular tissue with minimal effects on the heart at standard clinical doses.[2][9]

References

- 1. This compound | 89226-50-6 [chemicalbook.com]

- 2. This compound | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. CN102875451A - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN104292150A - Synthetic process of this compound hydrochloride - Google Patents [patents.google.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

In-Vitro Characterization of Manidipine Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2][3] Its therapeutic effect is primarily achieved through the inhibition of voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] A comprehensive understanding of its binding affinity to its molecular targets is crucial for drug development and for elucidating its mechanism of action. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding affinity, summarizing key quantitative data and detailing relevant experimental protocols.

This compound is distinguished from many other dihydropyridine calcium channel blockers by its activity on both L-type and T-type calcium channels.[1][4][5] While older dihydropyridines predominantly act on L-type calcium channels, this compound's dual action contributes to its unique pharmacological profile, including its effects on renal microcirculation.[5][6]

Quantitative Binding Affinity Data

The following tables summarize the available in-vitro quantitative data for this compound's interaction with voltage-gated calcium channels. The data is primarily derived from electrophysiological studies, which measure the functional inhibition of ion channels and from which the half-maximal inhibitory concentration (IC50) is determined.

Table 1: this compound Binding Affinity for L-Type Calcium Channels

| Target | Cell Type | Method | Parameter | Value | Reference |

| L-type Ca2+ current | Guinea-pig ventricular cells | Whole-cell patch-clamp | IC50 | 2.6 nM | (Tohse et al., 1993)[7] |

| L-type Ca2+ current | Guinea-pig ventricular cells | Whole-cell patch-clamp | IC50 | 400 nM | (Tohse et al., 1993)[7] |

| Native L-type channels | Dissociated guinea pig cardiac ventricular cells | Not specified | IC50 | 2.6 nM | (Cayman Chemical) |

| Recombinant rabbit L-type (α1Cα2/δβ1a) | Xenopus oocytes | Not specified | - | Blocking activity confirmed | (Cayman Chemical) |

Note: The different IC50 values reported by Tohse et al. (1993) were obtained at different holding potentials (-37 mV and -78 mV, respectively), indicating that this compound's binding is voltage-dependent.[7]

Table 2: this compound Binding Affinity for T-Type Calcium Channels

| Target | Expression System | Method | Parameter | Value | Reference |

| Human T-type (α1H) | Xenopus oocytes | Not specified | - | Blocking activity confirmed | (Cayman Chemical) |

Experimental Protocols

Whole-Cell Patch-Clamp for Measuring L-type Ca2+ Current Inhibition

This method allows for the direct measurement of ion channel activity in living cells and is a powerful tool for characterizing the inhibitory effects of compounds like this compound.

Objective: To determine the IC50 value of this compound for L-type Ca2+ currents in isolated cardiac myocytes.

Methodology:

-

Cell Preparation: Single ventricular cells are isolated from guinea pig hearts.

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is established. This provides electrical access to the cell's interior.

-

Voltage Protocol: The cell membrane potential is held at a specific value (e.g., -37 mV or -78 mV) to control the activation state of the calcium channels.[7] Depolarizing voltage steps are then applied to elicit L-type Ca2+ currents.

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: The peak L-type Ca2+ current is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method for characterizing the affinity and density of receptors in a given tissue or cell preparation.

Objective: To determine the binding affinity (Ki) of this compound for L-type calcium channels.

Methodology:

-

Membrane Preparation: Membranes are prepared from a tissue or cell line known to express the target calcium channels. This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.[8]

-

Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]PN200-110, a dihydropyridine) and varying concentrations of unlabeled this compound.[9]

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.[8]

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then used to generate a competition curve, from which the IC50 of this compound is calculated. The Ki value can then be derived from the IC50 using the Cheng-Prusoff equation.[8]

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's antihypertensive effect.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Key Concepts

Caption: Logical relationships of this compound and its mode of action.

References

- 1. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Force measurements from voltage-clamped guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]

- 4. wjgnet.com [wjgnet.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Effects of this compound vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-dependent modulation of L-type Ca2+ current by this compound in guinea-pig heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Manidipine: A Technical Deep Dive

A Third-Generation Dihydropyridine Calcium Channel Blocker with a Unique Dual-Action Mechanism

Manidipine, a third-generation dihydropyridine calcium channel blocker, has carved a distinct niche in the management of hypertension. Its discovery and development journey reveals a strategic drug design approach aimed at enhancing vascular selectivity, prolonging its duration of action, and improving the side-effect profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization: The Quest for a Superior Dihydropyridine

The development of this compound emerged from the established therapeutic value of dihydropyridine calcium channel blockers in treating hypertension. The core strategy in its discovery was to optimize the dihydropyridine scaffold to achieve a more favorable pharmacological profile.

The general structure-activity relationship (SAR) for dihydropyridines indicates that:

-

The 1,4-dihydropyridine ring is essential for activity.

-

The presence of an aryl group at the 4-position, typically substituted with an electron-withdrawing group, is crucial for potency.

-

Ester groups at the 3- and 5-positions significantly influence the activity and pharmacokinetic properties.[1]

The lead optimization process for this compound focused on modifying the ester side chains to enhance lipophilicity and receptor binding characteristics. This led to the incorporation of a unique piperazine moiety, a key structural feature that distinguishes this compound from other dihydropyridines. This modification contributes to its high lipophilicity, which allows for a gradual onset and a long duration of action.[2] The (S)-enantiomer of this compound has been shown to be significantly more potent than the (R)-enantiomer, highlighting the stereospecificity of its interaction with the calcium channel.[3]

Synthesis of this compound: A Multi-step Chemical Process

The synthesis of this compound is a multi-step process that culminates in the formation of the dihydropyridine ring through a Hantzsch-type condensation reaction. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-benzhydryl-4-(2-hydroxyethyl)piperazine

-

N-(2-hydroxyethyl)piperazine is reacted with benzhydryl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature to facilitate the alkylation of the piperazine nitrogen.

-

The product is then isolated and purified.[4]

Step 2: Synthesis of 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate

-

1-benzhydryl-4-(2-hydroxyethyl)piperazine is acylated with diketene.

-

The reaction is typically carried out by heating the reactants, and the resulting acetoacetate is purified.[5][6]

Step 3: Hantzsch Condensation to form this compound

-

2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate are dissolved in a solvent such as isopropanol.

-

The mixture is heated to reflux to drive the condensation reaction, leading to the formation of the dihydropyridine ring.

-

The crude this compound is then purified through recrystallization.[5][6]

Step 4: Formation of this compound Hydrochloride

-

The purified this compound free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate this compound hydrochloride.

-

The resulting salt is then collected by filtration and dried.[5][6]

Experimental Workflow for this compound Synthesis

Caption: General synthetic workflow for this compound Hydrochloride.

Mechanism of Action: A Dual Blockade of L- and T-type Calcium Channels

This compound exerts its antihypertensive effect primarily by blocking voltage-dependent calcium channels in vascular smooth muscle cells. Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound exhibits a dual-blocking action on both L-type and T-type calcium channels.[7][8] This dual blockade is a key factor contributing to its unique pharmacological profile.

L-type Calcium Channel Blockade:

-

Blockade of L-type calcium channels in vascular smooth muscle cells inhibits the influx of extracellular calcium.[9]

-

This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance and blood pressure.[9]

T-type Calcium Channel Blockade:

-

T-type calcium channels are present in both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the kidneys.[8]

-

By blocking T-type channels in the efferent arterioles, this compound causes vasodilation, which reduces intraglomerular pressure. This action is thought to contribute to its renal protective effects.[10]

-

The blockade of T-type calcium channels may also play a role in reducing the reflex tachycardia that can be associated with potent vasodilation.

Signaling Pathway of this compound's Action

Caption: Simplified signaling pathway of this compound's dual-channel blockade.

Preclinical Pharmacological Profile

A battery of in vitro and in vivo studies was conducted to establish the pharmacological profile of this compound.

In Vitro Studies

Calcium Channel Binding Assays: Radioligand binding assays were employed to determine the affinity of this compound for L-type calcium channels. These assays typically use a radiolabeled dihydropyridine, such as [3H]nitrendipine, to label the channels in tissue homogenates (e.g., from rat brain or cardiac muscle). The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki). The (S)-(+)-isomer of this compound has shown a significantly higher affinity in these assays compared to the (R)-(-)-isomer.[3]

Functional Assays in Isolated Tissues: The vasodilatory effects of this compound were assessed in isolated arterial preparations, such as rat aorta or mesenteric arteries. These tissues are contracted with a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., norepinephrine), and the ability of this compound to induce relaxation is measured. These studies demonstrated the potent and long-lasting vasodilatory action of this compound.

In Vivo Studies in Animal Models

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs): SHRs are a widely used animal model of essential hypertension. Oral administration of this compound to SHRs has been shown to cause a significant and sustained reduction in blood pressure.[11] These studies confirmed the antihypertensive efficacy of this compound in a relevant animal model.

Renal Hemodynamic Studies: Studies in animal models have demonstrated that this compound increases renal blood flow and reduces renovascular resistance.[11] Micropuncture studies in SHRs have shown that this compound dilates both afferent and efferent glomerular arterioles, leading to a reduction in intraglomerular pressure. This provides experimental evidence for its renal protective effects.

Pharmacokinetic Studies: Pharmacokinetic studies in animals, such as rats and dogs, have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies revealed that this compound is well-absorbed orally and undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[7]

| Preclinical Pharmacokinetic Parameters of this compound in Rats | |

| Parameter | Value |

| Bioavailability | Varies with formulation |

| Tmax (Time to peak plasma concentration) | ~2 hours |

| Protein Binding | High (>90%) |

| Metabolism | Extensive hepatic metabolism |

| Elimination Half-life | Varies with dose and formulation |

| Major Excretion Route | Feces (via biliary excretion of metabolites) |

Note: The values presented are approximate and can vary depending on the specific study conditions and formulation used.[12][13]

Clinical Development: From Trials to Therapeutic Use

The clinical development of this compound involved a series of Phase I, II, and III clinical trials to evaluate its safety, efficacy, and optimal dosing in hypertensive patients.

Phase I Studies: Safety and Pharmacokinetics in Humans

Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of this compound in humans. These studies confirmed that this compound is generally well-tolerated and provided data on its absorption, metabolism, and elimination, which informed the dosing regimens for subsequent trials. The half-life of elimination was observed to be dose-dependent, with doses of 5, 10, and 20 mg producing half-lives of approximately 3.94, 5.02, and 7.95 hours, respectively.[7]

Phase II and III Studies: Efficacy and Safety in Hypertensive Patients

Numerous clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate essential hypertension.[14][15] These studies have consistently shown that once-daily administration of this compound (typically 10-20 mg) provides a smooth and sustained reduction in blood pressure over a 24-hour period.[14]

Comparative Clinical Trials: this compound has been compared to other antihypertensive agents, including other calcium channel blockers like amlodipine, and angiotensin-converting enzyme (ACE) inhibitors like enalapril.[8]

-

This compound vs. Amlodipine: Several head-to-head trials have shown that this compound has a comparable antihypertensive efficacy to amlodipine.[8] A key finding from these studies is that this compound is associated with a significantly lower incidence of ankle edema, a common side effect of dihydropyridine calcium channel blockers.[16]

-

This compound vs. Enalapril: Studies have demonstrated that this compound is as effective as enalapril in reducing blood pressure in hypertensive patients, including those with type 2 diabetes.[8]

| Comparative Efficacy of this compound in Clinical Trials | |

| Comparator | Outcome |

| Amlodipine | Similar reduction in systolic and diastolic blood pressure.[8] |

| Enalapril | Comparable blood pressure-lowering effect.[8] |

| Incidence of Ankle Edema: this compound vs. Amlodipine (Meta-analysis data) | |

| Treatment Group | Relative Risk for Ankle Edema |

| This compound | 0.35 (95% CI: 0.22 - 0.54) |

This data suggests a significantly lower risk of ankle edema with this compound compared to amlodipine.[16]

Special Populations

The efficacy and safety of this compound have also been evaluated in specific patient populations:

-

Elderly Patients: this compound has been shown to be effective and well-tolerated in elderly patients with hypertension.[14]

-

Patients with Renal Impairment: Due to its favorable effects on renal hemodynamics, this compound is considered a suitable option for hypertensive patients with renal impairment.[10]

-

Patients with Diabetes: this compound has been shown to be effective in lowering blood pressure in diabetic patients without adversely affecting glucose metabolism.[8]

Conclusion

The discovery and development of this compound represent a successful example of rational drug design in the field of cardiovascular medicine. By strategically modifying the dihydropyridine scaffold, a third-generation calcium channel blocker with a unique dual L- and T-type channel blocking mechanism was created. This dual action translates into effective blood pressure control with the added benefit of potential renal protection and an improved side-effect profile, particularly a lower incidence of ankle edema compared to other drugs in its class. The comprehensive preclinical and clinical evaluation of this compound has firmly established its role as a valuable therapeutic option for the management of hypertension in a broad range of patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (this compound) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102875451A - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

- 6. CN102875451B - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]

- 11. Effect of calcium antagonist, this compound hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and in vivo Evaluation of this compound by Self-Nanoemulsifying Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]

Manidipine: A Comprehensive Technical Guide to its Molecular Targets Beyond Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker widely recognized for its efficacy in the management of hypertension. Its primary mechanism of action involves the inhibition of L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary function, engaging with a diverse array of molecular targets that contribute to its pleiotropic effects, including anti-inflammatory, antioxidant, and metabolic benefits.[2][3]

This technical guide provides an in-depth exploration of the molecular targets of this compound independent of its calcium channel blocking activity. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of these off-target interactions, supported by quantitative data, comprehensive experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Data Summary

The following table summarizes the known quantitative parameters of this compound's interaction with its non-calcium channel molecular targets.

| Molecular Target | Parameter | Value | Cell/System | Reference |

| Cytochrome P450 2J2 (CYP2J2) | Ki (competitive inhibition) | 0.0294 µM | Recombinant human CYP2J2 | [4] |

| Endothelin-1 (ET-1) Signaling | ED50 (inhibition of Ca²⁺ increase) | 1 nM (10⁻⁹ mol/L) | A7r5 cells, Glomerular mesangial cells | [5] |

| Nuclear Factor of Activated T-cells 2 (NFAT2) | Predicted Binding Affinity | 4.3967 µM | Molecular Docking Simulation |

Detailed Molecular Target Analysis

Cytochrome P450 2J2 (CYP2J2) Inhibition

This compound has been identified as a potent competitive inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme involved in the metabolism of arachidonic acid to signaling molecules.[4]

-

Objective: To determine the inhibitory potential and kinetics of this compound on human CYP2J2 activity.

-

System: Recombinant human CYP2J2.

-

Substrate: Luciferin-2J2/4F12 O-dealkylase.

-

Methodology:

-

Recombinant human CYP2J2 is incubated with varying concentrations of this compound.

-

The luciferin-based substrate is added to initiate the enzymatic reaction.

-

The O-dealkylase activity of CYP2J2 is measured by quantifying the luminescent signal produced.

-

Concentration-dependent inhibition is used to calculate the IC50 value.

-

Kinetic analyses, such as Lineweaver-Burk plots, are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki).[4]

-

Caption: this compound competitively inhibits CYP2J2, blocking EETs production.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Inflammatory Mediators

This compound exerts significant vasoprotective effects by modulating the expression of key proteins involved in endothelial function and inflammation. Studies in hypertensive rat aortas have shown that this compound normalizes the decreased expression of endothelial nitric oxide synthase (eNOS) and attenuates the overexpression of NADPH oxidase, vascular cell adhesion molecule-1 (VCAM-1), and monocyte chemoattractant protein-1 (MCP-1).[2]

-

Objective: To quantify the protein expression of eNOS in response to this compound treatment.

-

System: Aortas from N(G)-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats.

-

Methodology:

-

Hypertensive rats are treated with this compound (e.g., 10 mg/kg/day) for a specified period (e.g., 2 weeks).

-

Aortic tissues are harvested and homogenized to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for eNOS.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.

-

Expression levels are normalized to a loading control (e.g., β-actin).[2]

-

-

Objective: To measure the mRNA levels of NADPH oxidase, VCAM-1, and MCP-1.

-

System: Aortas from L-NAME-induced hypertensive rats.

-

Methodology:

-

Total RNA is extracted from the aortic tissues of control and this compound-treated rats.

-

RNA quality and quantity are assessed.

-

First-strand cDNA is synthesized from the RNA template using reverse transcriptase.

-

Quantitative PCR (qPCR) is performed using specific primers for NADPH oxidase, VCAM-1, MCP-1, and a housekeeping gene (e.g., GAPDH).

-

The relative gene expression is calculated using the ΔΔCt method.[2]

-

Caption: this compound's vasoprotective and anti-inflammatory effects.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation

This compound has been shown to activate PPAR-γ, a nuclear receptor that plays a critical role in adipogenesis and insulin sensitivity. This activity is believed to contribute to this compound's beneficial metabolic profile.[3][6]

-

Objective: To assess the ability of this compound to activate PPAR-γ.

-

System: 3T3-L1 rat adipocytes or a suitable cell line transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.

-

Methodology:

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are treated with various concentrations of this compound, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

After an incubation period, the cells are lysed.

-

Luciferase substrate is added to the cell lysate.

-

The resulting luminescence, which is proportional to PPAR-γ activation, is measured using a luminometer.

-

The data is analyzed to determine the dose-response relationship and the EC50 value for this compound.

-

Caption: this compound activates PPAR-γ, leading to improved metabolic outcomes.

Inhibition of Aldosterone Secretion

Clinical studies have indicated that this compound can inhibit the secretion of aldosterone, a mineralocorticoid hormone involved in blood pressure regulation.[7] The precise in vitro inhibitory concentration is yet to be fully elucidated.

-

Objective: To quantify the direct inhibitory effect of this compound on aldosterone secretion.

-

System: Human adrenocortical cell line (e.g., NCI-H295R).

-

Methodology:

-

Adrenocortical cells are cultured in multi-well plates.

-

The cells are stimulated with an agent that induces aldosterone secretion, such as angiotensin II or potassium chloride.

-

Varying concentrations of this compound are added to the stimulated cells.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of aldosterone in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA.

-

The results are used to generate a dose-response curve and calculate the IC50 of this compound for aldosterone secretion inhibition.

-

Modulation of Endothelin-1 (ET-1) Signaling

This compound exhibits a dual effect on the signaling pathway of endothelin-1 (ET-1), a potent vasoconstrictor. It potently inhibits the ET-1-induced increase in intracellular calcium, while simultaneously potentiating the ET-1-induced expression of the immediate-early genes c-fos and c-jun.[5]

-

Objective: To measure the effect of this compound on ET-1-induced changes in intracellular calcium concentration.

-

System: Vascular smooth muscle cells (A7r5) or glomerular mesangial cells.

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are pre-incubated with different concentrations of this compound.

-

ET-1 is added to stimulate an increase in intracellular calcium.

-

The change in fluorescence, corresponding to the change in intracellular calcium, is monitored using a fluorescence spectrophotometer or a fluorescence microscope.

-

The dose-dependent inhibition by this compound is used to calculate the ED50.[5]

-

-

Objective: To determine the effect of this compound on ET-1-induced expression of c-fos and c-jun.

-

Methodology:

-

Cells are treated with ET-1 in the presence or absence of this compound (e.g., 10⁻⁵ mol/L).

-

At various time points, total RNA is extracted from the cells.

-

The mRNA levels of c-fos and c-jun are quantified using Northern blotting or quantitative RT-PCR.

-

The potentiation of gene expression by this compound is determined by comparing the mRNA levels in cells treated with ET-1 alone versus those treated with ET-1 and this compound.[5]

-

References

- 1. Efficacy and mode of action of this compound: a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleck.co.jp [selleck.co.jp]

- 4. MANP Activation Of The cGMP Inhibits Aldosterone Via PDE2 And CYP11B2 In H295R Cells And In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resource.aminer.org [resource.aminer.org]

- 6. MANP Activation Of The cGMP Inhibits Aldosterone Via PDE2 And CYP11B2 In H295R Cells And In Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Manidipine's Effects on Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, exerts significant effects on vascular smooth muscle cells (VSMCs), primarily through its potent inhibition of voltage-dependent calcium channels. This guide provides a comprehensive technical overview of the molecular mechanisms, physiological consequences, and experimental methodologies related to this compound's action on VSMCs. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this compound's vascular pharmacology.

Introduction

Vascular smooth muscle cell (VSMC) contraction is a fundamental process in the regulation of blood pressure and peripheral vascular resistance. The influx of extracellular calcium through voltage-dependent calcium channels is a critical trigger for the initiation of the contractile cascade. Dihydropyridine calcium channel blockers are a class of drugs that therapeutically target these channels to induce vasodilation and lower blood pressure. This compound is a distinctive member of this class, notable for its dual blockade of both L-type and T-type calcium channels, which contributes to its unique pharmacological profile, including its effects on renal microcirculation.[1][2][3] This guide delves into the specific effects of this compound on VSMCs at the cellular and molecular level.

Mechanism of Action in Vascular Smooth Muscle Cells

This compound's primary mechanism of action in VSMCs is the inhibition of calcium influx through voltage-dependent calcium channels (VDCCs).[1] By blocking these channels, this compound reduces the intracellular calcium concentration ([Ca²⁺]i), thereby preventing the activation of calmodulin and myosin light-chain kinase (MLCK), which are essential for the phosphorylation of myosin and subsequent cross-bridge cycling with actin that leads to muscle contraction. This results in vascular smooth muscle relaxation and vasodilation.[1]

Dual Blockade of L-type and T-type Calcium Channels

A key feature of this compound is its ability to block both L-type and T-type calcium channels.[1][2][3] While L-type channels are the predominant VDCCs in most vascular beds and are the primary target of many dihydropyridines, T-type channels are also expressed in certain vascular tissues, including the renal efferent arterioles. This compound's blockade of T-type channels is thought to contribute to its renal-protective effects by dilating both afferent and efferent arterioles, thereby reducing intraglomerular pressure.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various parameters in vascular smooth muscle cells and related experimental models.

Table 1: Inhibitory Potency of this compound on Calcium Channels and Cellular Responses

| Parameter | Cell/Tissue Type | Agonist/Condition | IC50 / ED50 | Reference |

| L-type Ca²⁺ Current Inhibition | Guinea-pig ventricular cells | Depolarization (-37 mV holding potential) | IC50 = 2.6 nM | |

| L-type Ca²⁺ Current Inhibition | Guinea-pig ventricular cells | Depolarization (-78 mV holding potential) | IC50 = 400 nM | |

| Endothelin-1-induced [Ca²⁺]i Increase | A7r5 cells | Endothelin-1 | ED50 = 10⁻⁹ mol/L | |

| Endothelin-1-induced DNA Synthesis | Rat VSMCs | Endothelin-1 (10⁻⁷ M) | IC50 = 10⁻⁷ M | |

| Endothelin-1-induced Protein Synthesis | Rat VSMCs | Endothelin-1 (10⁻⁷ M) | IC50 = 10⁻⁸ M | |

| DNA Synthesis Suppression | Rat aortic VSMCs | - | 50% suppression at 10⁻⁶ M |

Table 2: Effects of this compound on Gene Expression

| Gene | Cell Type | Condition | Effect | Concentration | Reference |

| c-fos | A7r5 cells | Endothelin-1-induced | Potentiation | 10⁻⁵ mol/L | |

| c-jun | A7r5 cells | Endothelin-1-induced | Potentiation | 10⁻⁵ mol/L | |

| Glycosaminoglycan (GAG) Synthesis | Rat aortic VSMCs | - | Stimulation to 450% of control | 10⁻⁸ M |

Experimental Protocols

Cell Culture

Protocol 4.1.1: Culture of Rat Aortic Vascular Smooth Muscle Cells (VSMCs)

-

Isolation: Aseptically dissect the thoracic aorta from a Sprague-Dawley rat. Remove the surrounding adipose and connective tissue.

-

Endothelium Removal: Gently scrape the intimal surface to remove the endothelium.

-

Digestion: Mince the aortic tissue and incubate in a solution of collagenase and elastase to digest the extracellular matrix and release individual VSMCs.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Plate the cells in culture flasks.

-

Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days. Passage the cells upon reaching 80-90% confluency.

Protocol 4.1.2: Culture of A7r5 Cell Line

-

Thawing: Rapidly thaw a cryopreserved vial of A7r5 cells (ATCC CRL-1444) in a 37°C water bath.

-

Plating: Transfer the cell suspension to a culture flask containing DMEM with 10% FBS.

-

Maintenance: Culture and passage the cells as described for primary VSMCs.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Protocol 4.2.1: Fura-2 AM-based [Ca²⁺]i Measurement

-

Cell Preparation: Plate VSMCs or A7r5 cells on glass coverslips and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with 2-5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) in BSS for 30-60 minutes at 37°C.

-

De-esterification: Wash the cells with BSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.

-

Experimental Procedure: Perfuse the cells with BSS and establish a baseline fluorescence ratio. Apply this compound at desired concentrations for a specified pre-incubation period. Subsequently, stimulate the cells with a vasoconstrictor agonist (e.g., endothelin-1, phenylephrine) and record the changes in the fluorescence ratio.

-

Calibration: At the end of each experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) in the presence of a calcium ionophore (e.g., ionomycin) and excess calcium, and the minimum fluorescence ratio (Rmin) after chelating calcium with EGTA.

Assessment of Vasodilation

Protocol 4.3.1: Organ Bath Experiment with Rat Aortic Rings

-

Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are mounted between two hooks, one fixed and the other connected to a force-displacement transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess their viability.

-

Experimental Procedure:

-

Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor agonist (e.g., phenylephrine, 10⁻⁶ M).

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction induced by the agonist.

-

Construct a concentration-response curve to determine the EC50 of this compound for vasodilation.

-

Gene Expression Analysis

Protocol 4.4.1: RT-qPCR for c-fos and c-jun

-

Cell Treatment: Culture VSMCs or A7r5 cells to near confluency. Pre-incubate the cells with this compound (e.g., 10⁻⁵ M) for 30 minutes.

-

Stimulation: Stimulate the cells with an agonist known to induce immediate early gene expression (e.g., endothelin-1).

-

RNA Extraction: At various time points after stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers for c-fos, c-jun, and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative expression of c-fos and c-jun mRNA normalized to the housekeeping gene using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's mechanism of action in VSMCs.

Caption: Workflow for organ bath experiments.

References

The Pleiotropic Cardiovascular Effects of Manidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), is primarily utilized for the management of hypertension. Its principal mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. However, a growing body of evidence highlights the pleiotropic effects of this compound that extend beyond its antihypertensive properties. Notably, this compound also blocks T-type calcium channels, a feature not shared by all CCBs, contributing to its unique pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted cardiovascular effects of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Core Pleiotropic Effects of this compound

This compound's pleiotropic effects encompass a range of beneficial actions on the cardiovascular system, including anti-inflammatory, antioxidant, metabolic, and renal-protective properties. These effects are attributed to its ability to modulate various signaling pathways independent of its primary blood pressure-lowering mechanism.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various experimental settings. It has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, key players in the pathogenesis of atherosclerosis.

Signaling Pathway: Inhibition of NF-κB

A central mechanism underlying this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In vascular endothelial cells and macrophages, pro-inflammatory stimuli typically trigger the activation of NF-κB, leading to the transcription of genes encoding inflammatory mediators. This compound has been shown to suppress this activation, thereby reducing the production of cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[1]

Antioxidant Effects

Oxidative stress is a critical contributor to cardiovascular disease. This compound exhibits antioxidant properties by modulating enzymes involved in the production and detoxification of reactive oxygen species (ROS).

Signaling Pathway: Modulation of NADPH Oxidase and Heme Oxygenase-1

This compound has been shown to decrease the expression of p22phox, a subunit of the ROS-producing enzyme NADPH oxidase.[2] Concurrently, it increases the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.[2] This dual action effectively reduces oxidative stress in the vasculature.

Metabolic Effects

This compound has demonstrated beneficial effects on metabolic parameters, particularly insulin sensitivity, which is often impaired in hypertensive patients.

Signaling Pathway: PPAR-γ Activation

A key mechanism underlying this compound's metabolic benefits is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] Activation of PPAR-γ leads to increased expression of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity. This activation also promotes the secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.

Renal Protection

This compound exhibits significant renal-protective effects, which are particularly relevant in hypertensive patients who are at risk of developing kidney disease.

Mechanism: Dilation of Afferent and Efferent Arterioles

Unlike some other CCBs that primarily dilate the afferent arterioles, this compound's blockade of both L- and T-type calcium channels leads to vasodilation of both the afferent and efferent glomerular arterioles.[4][5][6] This balanced vasodilation helps to reduce intraglomerular pressure, thereby mitigating hyperfiltration-induced renal damage and reducing albuminuria.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from key clinical trials comparing the pleiotropic effects of this compound with amlodipine.

Table 1: Effects on Metabolic Parameters (MARIMBA Study) [7][8]

| Parameter | This compound (20 mg/day) | Amlodipine (10 mg/day) | p-value |

| Change in HOMA-IR | -21.3% | -8.3% | 0.007 (this compound vs. baseline) |

| Change in Plasma Adiponectin | +32.9% | No significant change | 0.011 (this compound vs. baseline) |

| Change in Plasma TNF-α | -37.1% | No significant change | 0.019 (this compound vs. baseline) |

Table 2: Effects on Renal Function in Diabetic Patients with Microalbuminuria (AMANDHA Study) [9][10]

| Parameter | This compound (20 mg/day) | Amlodipine (10 mg/day) | p-value (between groups) |

| Reduction in Urinary Albumin Excretion (6 months) | -65.5% | -20% | < 0.01 |

| Reduction in Urinary Albumin Excretion (24 months) | -62.7% | -16.6% | < 0.01 |

| Change in Glomerular Filtration Rate (GFR) (24 months) | -0.4 ml/min/1.73 m² | -4.7 ml/min/1.73 m² | 0.032 |

Experimental Protocols

This section outlines the methodologies employed in key preclinical and clinical studies investigating the pleiotropic effects of this compound.

In Vitro Anti-inflammatory Effects

-

Objective: To assess the effect of this compound on pro-inflammatory cytokine secretion in human endothelial cells and macrophages.[1]

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) and the human monocytic cell line THP-1 (differentiated into macrophages) are cultured under standard conditions.

-

Experimental Workflow:

-

Cells are pre-incubated with various concentrations of this compound (e.g., 1-5 µM) for a specified period.

-

Inflammation is induced by adding pro-inflammatory stimuli such as oxidized low-density lipoprotein (oxLDL) or tumor necrosis factor-alpha (TNF-α).

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of IL-6 and IL-8 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

To investigate the mechanism, the activation of NF-κB can be assessed by techniques such as Western blotting for phosphorylated IκBα or electrophoretic mobility shift assay (EMSA).

-

Animal Model of Renal Hemodynamics

-

Objective: To investigate the effects of this compound on the morphology of glomerular arterioles in spontaneously hypertensive rats (SHR).[4][5]

-

Animal Model: Spontaneously hypertensive rats (SHR) are used as a model of genetic hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

-

Experimental Workflow:

-

SHR are treated with this compound (e.g., 5 mg/kg/day, oral gavage) for a specified duration (e.g., 12 weeks).

-

At the end of the treatment period, the rats are euthanized, and their kidneys are perfusion-fixed.

-

The kidneys are processed for histological analysis.

-

Microanatomic techniques are used to measure the luminal diameter and wall thickness of the afferent and efferent arterioles.

-

Morphometric analysis is performed to quantify changes in glomerular structure.

-

Clinical Trial for Metabolic and Renal Effects

-

Objective: To compare the effects of this compound and amlodipine on metabolic and renal parameters in hypertensive patients.[7][8]

-

Study Design: A randomized, double-blind, parallel-group clinical trial (e.g., the MARIMBA or AMANDHA study).

-

Experimental Workflow:

-

Recruit eligible patients with hypertension (and other conditions like metabolic syndrome or type 2 diabetes with microalbuminuria).

-

After a washout period, randomize patients to receive either this compound or amlodipine daily for a predefined duration (e.g., 12 weeks to 24 months).

-

Collect baseline and follow-up data on blood pressure, urinary albumin excretion, and metabolic markers (fasting glucose, insulin, adiponectin, TNF-α).

-

Calculate the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) from fasting glucose and insulin levels.

-

Analyze the changes in these parameters from baseline to the end of the study and compare the effects between the two treatment groups.

-

Conclusion

This compound is a dihydropyridine calcium channel blocker with a distinct pharmacological profile characterized by a range of pleiotropic effects beneficial for cardiovascular health. Beyond its primary function of lowering blood pressure, this compound exerts anti-inflammatory, antioxidant, and positive metabolic effects, and offers significant renal protection. These ancillary properties, mediated by pathways including NF-κB inhibition, modulation of oxidative stress enzymes, and PPAR-γ activation, position this compound as a compelling therapeutic option, particularly for hypertensive patients with comorbidities such as metabolic syndrome or diabetic nephropathy. Further research is warranted to fully elucidate the clinical implications of these pleiotropic effects and to explore their potential in broader cardiovascular risk reduction.

References

- 1. This compound reduces pro-inflammatory cytokines secretion in human endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on gene expression and protein level of oxidative stress-related proteins: p22phox and HO-1: relevance for antihypertensive and anti-remodeling effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]

- 4. Effect of calcium antagonists on glomerular arterioles in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Effects of this compound hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in hypertensive patients with metabolic syndrome: the MARIMBA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Add-on this compound versus amlodipine in diabetic patients with hypertension and microalbuminuria: the AMANDHA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

Methodological & Application

Protocol for Assessing Manidipine Efficacy in Hypertensive Rat Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile. It exhibits high vascular selectivity by inhibiting both L-type and T-type voltage-dependent calcium channels in smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] Notably, this compound also demonstrates a vasodilatory effect on renal efferent arterioles, contributing to its nephroprotective properties.[3][4] This document provides detailed protocols for assessing the efficacy of this compound in established hypertensive rat models, including data presentation guidelines and visualization of key pathways.

Hypertensive Rat Models

The selection of an appropriate animal model is critical for elucidating the antihypertensive effects of this compound. The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model, while the L-NAME-induced and Two-Kidney, One-Clip (2K1C) models represent pharmacologically and surgically induced hypertension, respectively.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a well-established genetic model of essential hypertension.[5]

-

Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Age: 12-14 weeks, when hypertension is fully developed.

-

Protocol:

-

House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Acclimatize rats to the experimental procedures, particularly blood pressure measurement, for at least one week.

-

Divide animals into treatment groups: Vehicle control (e.g., 0.5% carboxymethyl cellulose) and this compound-treated groups (e.g., 3 mg/kg/day and 30 mg/kg/day, administered orally via gavage).[5]

-

Treat animals for a predefined period, typically 4-8 weeks.

-

Monitor blood pressure and heart rate weekly.

-

At the end of the study, collect blood and tissue samples for further analysis.

-

L-NAME-Induced Hypertensive Model

This model induces hypertension through the inhibition of nitric oxide synthase (NOS).[6][7]

-

Strain: Male Wistar or Sprague-Dawley rats.

-

Protocol:

-

Administer Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water at a concentration of 40 mg/kg/day for 4-8 weeks to induce hypertension.[7][8]

-

Concurrently, administer this compound or vehicle to the respective treatment groups.

-

Monitor blood pressure regularly to confirm the development of hypertension and assess the efficacy of this compound.

-

Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Model

This surgical model mimics renovascular hypertension.[9][10]

-

Strain: Male Sprague-Dawley rats.

-

Protocol:

-

Anesthetize the rats (e.g., with isoflurane).

-

Through a flank incision, expose the left renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the artery to induce stenosis.[9][10] The contralateral kidney remains untouched.

-

Allow a recovery period of 1-2 weeks for hypertension to develop.

-

Initiate treatment with this compound or vehicle and continue for the desired study duration.